Bilaid A1

Description

Properties

IUPAC Name |

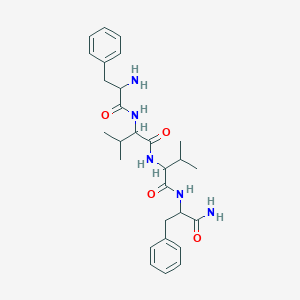

N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-2-[(2-amino-3-phenylpropanoyl)amino]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N5O4/c1-17(2)23(27(36)31-22(25(30)34)16-20-13-9-6-10-14-20)33-28(37)24(18(3)4)32-26(35)21(29)15-19-11-7-5-8-12-19/h5-14,17-18,21-24H,15-16,29H2,1-4H3,(H2,30,34)(H,31,36)(H,32,35)(H,33,37) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOANKSJQDQJAGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Bilaid Scaffold: Unlocking G-Protein Biased Signaling at the µ-Opioid Receptor

Technical Guide & Whitepaper [1]

Executive Summary

The search for safer analgesics has pivoted toward biased agonism —the ability to selectively activate therapeutic G-protein pathways while evading

This guide dissects the pharmacological profile of Bilaid A1, its unique mixed-chirality architecture, and the experimental frameworks required to validate its biased signaling potential.[1] It serves as a blueprint for researchers leveraging the Bilaid scaffold to decouple analgesia from opioid-induced adverse effects (OIAEs).[1]

Molecular Architecture & Stability

Unlike traditional opioid peptides (e.g., enkephalins, endomorphins) which are rapidly degraded in vivo, Bilaid A1 exhibits exceptional stability due to its stereochemical configuration.[1]

Structural Composition

Bilaid A1 is the C-terminal amide derivative of the natural product Bilaid A.[1][2]

-

Sequence: L-Phe-D-Val-L-Val-D-Phe-NH

(FvVf-NH -

Chirality: Alternating L- and D-amino acids (LDLD).[1]

-

Significance: This "stereochemical zipper" confers resistance to proteolytic degradation by serum peptidases, a common failure point for peptide therapeutics.[1]

The "Amidation Switch"

The transition from the natural carboxylate (Bilaid A) to the amide (Bilaid A1) is the critical modification that unlocks µ-Opioid Receptor (MOR) affinity.[1]

-

Bilaid A (Carboxylate): Negligible MOR affinity due to electrostatic repulsion in the receptor binding pocket.[1]

-

Bilaid A1 (Amide): Restores electrostatic compatibility, improving affinity to the nanomolar range (

nM).[1]

Pharmacological Profile: Data Summary

The following data summarizes the baseline performance of Bilaid A1 in HEK293 cells expressing human MOR (hMOR). Note the distinction between affinity (binding) and efficacy (signaling).[1]

| Parameter | Metric | Value | Context |

| Binding Affinity | 750 nM | Moderate affinity; weaker than Morphine ( | |

| cAMP Inhibition | 47% | Partial agonist efficacy (relative to DAMGO).[1] | |

| Potency | ~10 µM | Requires high concentration for functional effect.[1] | |

| Bias Factor | N/A* | Precursor status: A1 establishes the scaffold; high bias is realized in its analog, Bilorphin . |

> Insight: While Bilaid A1 is a weak partial agonist, its significance lies in its scaffold geometry .[1] It binds the MOR in a unique pose that does not induce the massive conformational bulk required for

Mechanism of Action: Biased Signaling

To understand the potential of Bilaid A1, one must map the bifurcation of MOR signaling.[1]

The Pathway Divergence[1]

-

Canonical (Therapeutic): Ligand binds MOR

G -

Non-Canonical (Adverse): Ligand binds MOR

GRK phosphorylation

Bilaid A1 (and its optimized derivatives) functions as a conformationally restrictive ligand .[1] It stabilizes the receptor state necessary for G-protein coupling but fails to expose the C-terminal phosphorylation sites required for

Pathway Visualization

The following diagram illustrates the biased signaling mechanism prioritized by the Bilaid scaffold.

Figure 1: Mechanism of G-protein biased signaling. The Bilaid scaffold preferentially drives the Green pathway (Analgesia) while minimizing the Dotted/Grey pathway (Side Effects).[1]

Experimental Protocols for Validation

To work with Bilaid A1, researchers must employ self-validating protocols that distinguish between simple low potency and true biased agonism.[1]

Protocol A: Membrane Radioligand Binding (Affinity)

Objective: Determine

-

Preparation: Harvest HEK293-hMOR cells. Homogenize in ice-cold Tris-HCl buffer. Centrifuge (40,000 x g) to isolate membranes.[1]

-

Incubation:

-

Equilibrium: Incubate for 60 min at 25°C.

-

Filtration: Rapid filtration through GF/B filters using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation. Calculate

and convert to

Protocol B: cAMP Inhibition Assay (G-Protein Efficacy)

Objective: Measure functional G

-

Sensor Transfection: Transfect cells with a cAMP biosensor (e.g., GloSensor™) 24h prior.[1]

-

Induction: Treat cells with Forskolin (1-5 µM) to artificially elevate cAMP levels.[1] Rationale: Opioids inhibit cAMP; you cannot measure inhibition without a raised baseline.[1]

-

Treatment: Apply Bilaid A1 dose-response curve.

-

Detection: Add luciferin substrate.[1] Monitor luminescence in real-time.

-

Validation:

Protocol C: PathHunter® -Arrestin Recruitment (Bias Check)

Objective: Quantify the lack of arrestin recruitment.[1]

-

System: Use Enzyme Fragment Complementation (EFC).[1] MOR is tagged with ProLink™ (PK);

-Arrestin is tagged with Enzyme Acceptor (EA).[1] -

Treatment: Apply Bilaid A1 (up to 100 µM).

-

Mechanism: If recruitment occurs, PK and EA interact, forming active

-galactosidase.[1] -

Readout: Chemiluminescence.

-

Interpretation: A "Biased" ligand like Bilaid A1 (or Bilorphin) will show a flat line or significantly reduced

compared to Fentanyl or DAMGO in this assay, despite active cAMP signaling in Protocol B.[1]

The "Hit-to-Lead" Evolution

Bilaid A1 is rarely the endpoint; it is the starting point.[1] The following workflow demonstrates how this scaffold was optimized into Bilorphin , a potent tool compound.

Figure 2: The evolutionary trajectory of the Bilaid scaffold.[1] Amidation of the natural product yields Bilaid A1, which is further optimized to create the highly potent Bilorphin.[1]

References

-

Dekan, Z., et al. (2019). "A tetrapeptide class of biased analgesics from an Australian fungus targets the µ-opioid receptor."[1][3] Proceedings of the National Academy of Sciences (PNAS), 116(44), 22353–22358.[1]

- Cayman Chemical.

-

BioAustralis. "Bilaid A1: Semi-synthetic analogue of Bilaid A."[1][2]

Sources

Methodological & Application

Application Note: Protocols for Dissolving Bilaid A1 in DMSO for Cell Culture

Abstract & Introduction

Bilaid A1 (L-phenylalanyl-D-valyl-L-valyl-D-phenylalaninamide; H-FVVF-NH₂) is a tetrapeptide agonist of the µ-opioid receptor (MOPr) derived from the fungus Penicillium sp. MST-MF667.[1][2][3][4][5][6] Unlike traditional opioid peptides, Bilaid A1 features an alternating L-D-L-D chiral sequence, conferring unique structural stability and signaling bias.

This guide addresses the critical physicochemical challenge of working with Bilaid A1: its limited solubility in organic solvents. While many small molecules allow for 100 mM stock solutions, Bilaid A1 is classified as "sparingly soluble" (1–10 mg/mL) in Dimethyl Sulfoxide (DMSO). Attempting standard high-concentration protocols will result in precipitation, inaccurate dosing, and experimental failure.

This protocol details the preparation of a 10 mM Master Stock , ensuring complete solubilization while maintaining a final DMSO concentration <0.1% in cell culture assays, preserving cell viability and assay integrity.

Physicochemical Properties & Safety Profile

Before handling, verify the compound identity and safety constraints.

| Property | Specification | Notes |

| Compound Name | Bilaid A1 | |

| CAS Number | 2393866-02-7 | |

| Molecular Formula | C₂₈H₃₉N₅O₄ | |

| Molecular Weight | 509.64 g/mol | |

| Physical State | Solid powder | Hygroscopic; store desiccated. |

| Solubility (DMSO) | 1–10 mg/mL (Sparingly Soluble) | CRITICAL LIMIT: Do not exceed 10 mg/mL.[1] |

| Solubility (Acetonitrile) | 0.1–1 mg/mL | Poor solubility.[1] |

| Storage (Powder) | -20°C | Protect from light and moisture. |

| Storage (Solution) | -20°C or -80°C | Avoid freeze-thaw cycles. |

Safety Warning:

-

Bioactivity: Bilaid A1 is a potent µ-opioid receptor agonist.[1][4] Handle with extreme caution to avoid accidental ingestion, inhalation, or skin contact.

-

DMSO Permeability: DMSO enhances skin absorption of dissolved compounds. Always wear nitrile gloves, a lab coat, and safety goggles. Work within a certified fume hood.

Protocol: Preparation of 10 mM Stock Solution

Objective: Create a sterile, homogenous 10 mM stock solution of Bilaid A1 in anhydrous DMSO.

Materials Required[1][2][3][4][5][6][7][8][9][10]

-

Anhydrous DMSO (Cell Culture Grade, ≥99.9%)

-

Vortex mixer

-

Ultrasonic water bath (optional, for stubborn particles)

-

Amber microcentrifuge tubes (1.5 mL, sterile)

-

Desiccator

Step-by-Step Methodology

Step 1: Environmental Equilibration

Peptides are hygroscopic. Moisture condensation can degrade the peptide and alter weighing accuracy.

-

Remove the Bilaid A1 vial from -20°C storage.

-

Place in a desiccator and allow it to warm to room temperature (20–25°C) for at least 30 minutes before opening the cap.

Step 2: Calculation & Weighing

Target Concentration: 10 mM

-

Note: 10 mM is approximately 5.1 mg/mL (509.64 g/mol × 0.01 mol/L = 5.096 g/L). This falls safely within the 1–10 mg/mL solubility range.[1]

Calculation Formula:

Example:

To dissolve 1 mg (1000 µg) of Bilaid A1:

Step 3: Dissolution

-

Add the calculated volume of sterile, anhydrous DMSO to the vial containing the powder.

-

Technique Tip: Pipette DMSO slowly down the side of the vial to wash down any powder adhering to the walls.

-

-

Vortex vigorously for 30–60 seconds.

-

Visual Inspection: Hold the vial up to a light source. The solution must be completely clear.

-

If particles persist: Sonicate in an ultrasonic water bath for 5 minutes at room temperature. Avoid heating above 30°C to prevent peptide degradation.

-

Step 4: Aliquoting & Storage

Do not filter-sterilize small volumes (<1 mL) of peptide solution, as significant loss occurs due to binding to the filter membrane. Instead, use sterile DMSO and aseptic technique.

-

Aliquot the stock solution into small volumes (e.g., 20–50 µL) in sterile amber tubes.

-

Why? This prevents repeated freeze-thaw cycles, which can cause peptide aggregation and precipitation.

-

-

Store aliquots at -20°C (stable for ~1 month) or -80°C (stable for >6 months).

Protocol: Dilution for Cell Culture (In Vitro Assays)

Objective: Dilute the 10 mM stock into culture media to achieve active concentrations (typically 1–10 µM) while keeping DMSO <0.1%.

The "DMSO Shock" Mitigation Strategy

Directly adding high-concentration DMSO stocks to cell media can cause localized precipitation (the "crash-out" effect) or cytotoxicity.

Method: Serial Dilution (Intermediate Step)

-

Prepare Intermediate Standard (10x Final Conc):

-

Dilute the 10 mM stock 1:100 in culture media (or PBS) to create a 100 µM working solution.

-

Result: This solution contains 1% DMSO.

-

Action: Vortex immediately to disperse.

-

-

Final Treatment:

-

Add the 100 µM working solution to the cell culture wells at a 1:10 ratio.

-

Example: Add 10 µL of 100 µM working solution to 90 µL of cells.

-

Final Concentration: 10 µM Bilaid A1.

-

Final DMSO: 0.1% (Non-toxic to most cell lines).

-

Concentration & DMSO Table

| Target Assay Conc. | Dilution Factor (from 10mM) | Final DMSO % | Feasibility |

| 100 µM | 1:100 | 1.0% | Caution (High DMSO may affect sensitive cells) |

| 10 µM | 1:1,000 | 0.1% | Optimal |

| 1 µM | 1:10,000 | 0.01% | Excellent |

| 100 nM | 1:100,000 | 0.001% | Excellent |

Visual Workflow (Graphviz)

The following diagram illustrates the critical path from powder to assay, emphasizing the solubility checkpoints.

Figure 1: Step-by-step workflow for the solubilization and application of Bilaid A1, ensuring solubility limits (10 mM) are respected.

Troubleshooting & FAQ

Q1: Can I make a 50 mM stock to save freezer space?

-

No. The solubility limit in DMSO is ~10 mg/mL.[1] A 50 mM solution requires ~25 mg/mL, which will likely precipitate or form a gel, leading to inaccurate dosing. Stick to 10 mM or 5 mM.

Q2: My solution turned cloudy upon adding to the cell media.

-

Cause: Rapid precipitation due to "DMSO shock" or high concentration.

-

Solution: Ensure you are vortexing the media while adding the drug. Alternatively, use the Intermediate Standard method (Step 4) to lower the concentration gradient before the final addition.

Q3: Is Bilaid A1 stable in media?

-

As a peptide, it is susceptible to proteases. For long incubations (>24h), consider using heat-inactivated FBS or adding protease inhibitors if they do not interfere with your specific assay (e.g., GPCR signaling).

References

-

Dekan, Z., et al. (2019). "A tetrapeptide class of biased analgesics from an Australian fungus targets the µ-opioid receptor." Proceedings of the National Academy of Sciences (PNAS), 116(44), 22353–22358.[1]

-

Cayman Chemical. "Bilaid A1 Product Information & Solubility Data." Cayman Chemical Product Datasheet.

-

MedChemExpress (MCE). "Bilaid A1 - µ-opioid receptor Agonist." MCE Product Catalog.

Sources

Measuring cAMP inhibition by Bilaid A1 in HEK293 cells

Application Note & Protocol

Topic: Quantitative Measurement of Bilaid A1-Mediated cAMP Inhibition in HEK293 Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for measuring the inhibitory effect of Bilaid A1 on cyclic AMP (cAMP) signaling in Human Embryonic Kidney 293 (HEK293) cells. Bilaid A1 is a tetrapeptide agonist for the µ-opioid receptor, a classic Gαi-coupled G-protein coupled receptor (GPCR).[1][2] Activation of Gαi-coupled receptors leads to the inhibition of adenylyl cyclase, thereby reducing intracellular cAMP levels. We present the scientific rationale, a detailed step-by-step protocol using Homogeneous Time-Resolved Fluorescence (HTRF) technology, and guidelines for data analysis and interpretation. The methodologies described herein are designed to be robust and self-validating, ensuring high-quality, reproducible data for academic research and drug discovery applications.

Scientific Background and Assay Principle

The Gαi-Coupled cAMP Signaling Pathway

Cyclic AMP is a ubiquitous second messenger that plays a critical role in mediating cellular responses to a vast array of extracellular signals.[3] Its intracellular concentration is tightly regulated by the enzymatic activity of adenylyl cyclase (AC), which synthesizes cAMP from ATP, and phosphodiesterases (PDEs), which degrade it.[4][5] Many GPCRs modulate the activity of adenylyl cyclase through their interaction with heterotrimeric G proteins.

The µ-opioid receptor, the target of Bilaid A1, couples to the inhibitory G protein, Gαi.[1] The canonical Gαi signaling cascade proceeds as follows:

-

Ligand Binding: Bilaid A1 binds to and activates the µ-opioid receptor.

-

G Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gαi protein, causing its dissociation from the βγ-subunits.

-

Adenylyl Cyclase Inhibition: The activated Gαi-GTP subunit directly binds to and inhibits adenylyl cyclase, leading to a decrease in the rate of cAMP synthesis.[6]

To effectively measure this inhibition, it is necessary to first stimulate a basal level of cAMP production. This is achieved using forskolin , a labdane diterpene that directly activates most isoforms of adenylyl cyclase, bypassing the GPCR and leading to a robust increase in intracellular cAMP.[7][8][9] By applying an inhibitory compound like Bilaid A1 in the presence of forskolin, one can quantify the compound's ability to counteract this stimulation.

HTRF Competitive Immunoassay Principle

Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive and robust technology for detecting biomolecular interactions.[10] The assay for cAMP is a competitive immunoassay based on Fluorescence Resonance Energy Transfer (FRET).[11][12]

The core components are:

-

Europium Cryptate (Donor): An anti-cAMP monoclonal antibody is labeled with a Europium (Eu3+) cryptate, which has a long fluorescence lifetime.[10][13]

-

d2 (Acceptor): cAMP itself is labeled with a small molecule fluorescent acceptor (d2).[10][13]

When these reagents are added to a sample containing no cAMP, the d2-labeled cAMP binds to the cryptate-labeled antibody, bringing the donor and acceptor into close proximity. Excitation of the donor (at ~320-340 nm) results in energy transfer to the acceptor, which then emits a specific, long-lived fluorescent signal at 665 nm.[14]

In the presence of cellular cAMP produced by stimulated cells, the unlabeled cellular cAMP competes with the d2-labeled cAMP for binding to the antibody. This competition displaces the d2-labeled cAMP, disrupting the FRET. Consequently, the signal at 665 nm decreases in a manner that is inversely proportional to the concentration of intracellular cAMP.[11][13][14]

Materials and Reagents

| Reagent/Material | Recommended Source/Specifications | Purpose |

| Cell Line | HEK293 cells stably expressing the human µ-opioid receptor (MOR-HEK293). | Cellular model for the assay.[1] |

| Bilaid A1 | Cayman Chemical (or equivalent) | Test compound (µ-opioid receptor agonist).[1] |

| Cell Culture Medium | DMEM, high glucose, with L-glutamine and Sodium Pyruvate.[15] | Standard cell culture. |

| Supplements | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin. | Standard cell culture.[15] |

| Forskolin | Sigma-Aldrich (or equivalent) | Adenylyl cyclase activator.[8] |

| IBMX | 3-isobutyl-1-methylxanthine (Sigma-Aldrich) | Broad-spectrum phosphodiesterase (PDE) inhibitor.[16] |

| cAMP Assay Kit | HTRF cAMP HiRange Kit (Cisbio) or LANCE Ultra cAMP Kit (PerkinElmer). | Contains all detection reagents.[13][14] |

| Assay Plates | 384-well, solid white, low-volume, tissue culture-treated plates. | Plate format for HTRF assays. |

| Reagent Plates | 384-well polypropylene plates. | For preparing compound dilutions. |

| Instrumentation | HTRF-compatible microplate reader (e.g., SpectraMax iD5, EnVision). | For signal detection. |

| Standard Lab Equipment | CO2 incubator (37°C, 5% CO2), multichannel pipettes, sterile reservoirs. | General cell culture and assay setup. |

Experimental Protocols

Protocol 1: Cell Culture and Plating

Causality: Consistent cell health and density are paramount for assay reproducibility. HEK293 cells are robust, but over-confluence can alter their signaling response. Seeding the optimal number of cells ensures the cAMP generated falls within the linear range of the assay.[7][8]

-

Maintain Cells: Culture MOR-HEK293 cells in complete culture medium at 37°C in a humidified 5% CO2 incubator. Passage cells every 2-3 days, ensuring they do not exceed 90% confluency.

-

Harvest Cells: On the day of the assay, aspirate the medium and wash the cells once with Phosphate-Buffered Saline (PBS). Add an appropriate volume of a gentle cell dissociation reagent (e.g., TrypLE™ Express) and incubate for 3-5 minutes at 37°C.

-

Prepare Cell Suspension: Neutralize the dissociation reagent with complete culture medium. Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 4 minutes.[15]

-

Resuspend and Count: Aspirate the supernatant and gently resuspend the cell pellet in a pre-warmed assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA). Perform a cell count using a hemocytometer or automated cell counter.

-

Seed Plates: Dilute the cell suspension to the desired final concentration (e.g., 2,500 cells/5 µL). Dispense 5 µL of the cell suspension into each well of a 384-well white assay plate.

-

Expert Insight: The optimal cell number should be determined empirically by performing a cell titration against a forskolin dose-response curve to find a condition that yields a robust signal window (typically 80-90% of the maximal forskolin response).[7]

-

Protocol 2: cAMP Inhibition Assay Workflow

Causality: This workflow is designed to precisely measure the inhibitory effect of Bilaid A1 on a stimulated system. Pre-incubation with the agonist allows for receptor binding and G-protein activation before the system is challenged with forskolin. The inclusion of a PDE inhibitor, IBMX, prevents the rapid degradation of cAMP, thereby amplifying the signal and widening the assay window.[16]

-

Prepare Reagents:

-

Bilaid A1 Dilutions: Prepare a 4X final concentration serial dilution of Bilaid A1 in assay buffer containing 0.5 mM IBMX. Start with a high concentration (e.g., 40 µM) and perform a 1:3 or 1:5 dilution series. Include a vehicle control (assay buffer + IBMX + DMSO at the highest concentration used).

-

Forskolin Solution: Prepare a 4X final concentration solution of forskolin in assay buffer. The optimal concentration is typically the EC80 value, determined from a prior forskolin dose-response experiment (e.g., 40 µM).

-

-

Compound Addition: Add 5 µL of the Bilaid A1 serial dilutions (or vehicle control) to the wells containing the cells.

-

Incubation 1: Seal the plate and incubate for 30 minutes at room temperature.

-

Stimulation: Add 5 µL of the 4X forskolin solution to all wells except the "basal" control wells (add 5 µL of assay buffer to these instead).

-

Incubation 2: Seal the plate and incubate for 30 minutes at room temperature.[17]

-

Detection Reagent Addition: Following the kit manufacturer's instructions, prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP Cryptate) in the provided lysis buffer. Add 10 µL of this detection mix to each well (final volume = 20 µL).

-

Incubation 3: Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.

-

Read Plate: Remove the plate seal and read on an HTRF-compatible plate reader, collecting fluorescence emission at 665 nm and 620 nm.

Protocol 3: Data Analysis and Interpretation

-

Calculate HTRF Ratio: For each well, calculate the emission ratio:

-

Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

-

-

Establish Controls:

-

Basal Control (0% Inhibition): Wells with cells + vehicle + assay buffer (no forskolin).

-

Stimulated Control (0% Inhibition): Wells with cells + vehicle + forskolin. This represents the maximum signal against which inhibition is measured.

-

-

Normalize Data: Convert the raw ratio data to percent inhibition using the stimulated control as the reference.

-

% Inhibition = 100 * (1 - [(Sample Ratio - Basal Ratio) / (Stimulated Ratio - Basal Ratio)])

-

-

Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the Bilaid A1 concentration.

-

Calculate IC50: Fit the data to a four-parameter logistic equation (sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of Bilaid A1 that produces 50% of the maximum inhibition.

Example Data and Interpretation

The following table represents expected data from a Bilaid A1 dose-response experiment.

| [Bilaid A1] (nM) | Log [Bilaid A1] | Avg. 665nm Reading | Avg. 620nm Reading | HTRF Ratio | % Inhibition |

| 0 (Basal) | N/A | 1250 | 9800 | 1276 | N/A |

| 0 (Stimulated) | N/A | 8500 | 4100 | 20732 | 0.0% |

| 0.1 | -10.0 | 8450 | 4110 | 20559 | 0.9% |

| 1 | -9.0 | 8100 | 4250 | 19059 | 8.6% |

| 10 | -8.0 | 6500 | 4900 | 13265 | 38.4% |

| 100 | -7.0 | 4800 | 5800 | 8276 | 63.7% |

| 1000 | -6.0 | 3200 | 7100 | 4507 | 83.4% |

| 10000 | -5.0 | 2900 | 7500 | 3867 | 86.7% |

Data are for illustrative purposes only.

Interpretation: The results should demonstrate a dose-dependent increase in the percentage of inhibition, corresponding to a decrease in the HTRF ratio. This confirms that Bilaid A1, by acting on the µ-opioid receptor, effectively inhibits forskolin-stimulated adenylyl cyclase activity. The calculated IC50 value provides a quantitative measure of the compound's potency. The data from Cayman Chemical indicates that 10 µM Bilaid A1 inhibits forskolin-induced cAMP accumulation by 47% in HEK293 cells expressing the human µ-opioid receptor, which aligns with the expected outcome of this protocol.[1]

References

-

Bilaid A - Bioaustralis Fine Chemicals. (n.d.). Bioaustralis. Retrieved February 8, 2024, from [Link]

-

The mechanisms of action of cAMP. A quantum chemical study. (1983). PubMed. Retrieved February 8, 2024, from [Link]

-

Gαi1 inhibition mechanism of ATP-bound adenylyl cyclase type 5. (2021). PubMed. Retrieved February 8, 2024, from [Link]

-

cAMP HiRange package insert. (n.d.). Cisbio. Retrieved February 8, 2024, from [Link]

-

HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. (n.d.). Bentham Open Archives. Retrieved February 8, 2024, from [Link]

-

HTRF cAMP Gi Detection Kit. (n.d.). Revvity. Retrieved February 8, 2024, from [Link]

-

Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. (n.d.). Molecular Devices. Retrieved February 8, 2024, from [Link]

-

How to run a cAMP HTRF assay. (2023). YouTube. Retrieved February 8, 2024, from [Link]

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). NCBI Assay Guidance Manual. Retrieved February 8, 2024, from [Link]

-

HTRF cAMP Gs Dynamic Detection Kit. (n.d.). Revvity. Retrieved February 8, 2024, from [Link]

-

Cyclic AMP Control Measured in Two Compartments in HEK293 Cells: Phosphodiesterase KM Is More Important than Phosphodiesterase Localization. (2011). PLOS ONE. Retrieved February 8, 2024, from [Link]

-

GPCR deorphanization assay in HEK-293 cells. (2023). Bio-protocol. Retrieved February 8, 2024, from [Link]

-

GPCR deorphanization assay in HEK-293 cells. (2024). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. (2018). MDPI. Retrieved February 8, 2024, from [Link]

-

The cAMP Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases. (2016). Frontiers in Immunology. Retrieved February 8, 2024, from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. The cAMP Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanisms of action of cAMP. A quantum chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclic AMP Control Measured in Two Compartments in HEK293 Cells: Phosphodiesterase KM Is More Important than Phosphodiesterase Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gαi1 inhibition mechanism of ATP-bound adenylyl cyclase type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resources.revvity.com [resources.revvity.com]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications [benthamopen.com]

- 13. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 14. resources.revvity.com [resources.revvity.com]

- 15. GPCR deorphanization assay in HEK-293 cells [bio-protocol.org]

- 16. resources.revvity.com [resources.revvity.com]

- 17. bioline.ru [bioline.ru]

Application Note: High-Fidelity Solid-Phase Synthesis of Bilaid A1

Executive Summary

Bilaid A1 is a tetrapeptide (

This application note details a robust Solid-Phase Peptide Synthesis (SPPS) protocol for Bilaid A1. Unlike standard linear peptides, the synthesis of Bilaid A1 requires strict adherence to stereochemical fidelity.[2] This guide prioritizes the use of Rink Amide resin to generate the C-terminal amide and DIC/Oxyma coupling chemistry to minimize racemization risk during the assembly of chiral centers.

Key Chemical Specifications

| Parameter | Specification |

| Peptide Name | Bilaid A1 |

| Sequence | H-L-Phe-D-Val-L-Val-D-Phe-NH₂ (FvVf-NH₂) |

| Formula | C₂₈H₃₉N₅O₄ |

| Molecular Weight | 509.65 g/mol |

| Chirality Pattern | Alternating (L, D, L, D) |

| C-Terminus | Carboxamide (-CONH₂) |

Strategic Synthesis Planning

Resin Selection: The C-Terminal Amide

Bilaid A1 differs from its parent compound, Bilaid A (acid form), by a C-terminal amide.[1][2]

-

Selected Support: Rink Amide MBHA Resin (Loading: 0.5 – 0.7 mmol/g).[1][2]

-

Rationale: Rink Amide linkers cleave with 95% TFA to yield a primary amide, essential for Bilaid A1's biological activity.[1][2] High-loading resins are discouraged to prevent aggregation of the hydrophobic Phe/Val-rich sequence.[1][2]

Stereochemical Control (The "Alternating" Challenge)

The sequence L-Phe¹-D-Val²-L-Val³-D-Phe⁴ presents a risk of confusion during weighing and coupling.

-

Risk: Inadvertent substitution of an L-isomer for a D-isomer (or vice versa) results in a diastereomer with distinct biological inactivity.[1][2]

-

Mitigation:

Solubility Considerations

The peptide is highly hydrophobic (two Phenylalanines, two Valines).[1][2]

-

Solvent: DMF (Dimethylformamide) is sufficient for this short length.[1][2]

-

Aggregation: While rare in tetrapeptides, "beta-sheet" like aggregation can occur.[1][2] If coupling is sluggish, use NMP (N-methyl-2-pyrrolidone) or heat to 50°C during coupling.[1][2]

Materials and Reagents

Amino Acid Building Blocks

Ensure high optical purity (>99.5% ee).

-

Fmoc-L-Val-OH

-

Fmoc-D-Val-OH

Reagents

-

Activator: DIC (0.5 M in DMF) and Oxyma Pure (0.5 M in DMF).[1][2]

-

Cleavage Cocktail: TFA (95%), TIPS (2.5%), H₂O (2.5%).[1][2]

-

Wash Solvents: DMF (HPLC grade), DCM (Dichloromethane).[1][2]

Experimental Protocol

Workflow Diagram

The following diagram illustrates the iterative cycle tailored for Bilaid A1.

Caption: Step-by-step SPPS workflow for Bilaid A1 synthesis. Note the critical checkpoint at the Kaiser Test to ensure complete coupling of the sterically hindered Valine residues.

Step-by-Step Procedure

Phase 1: Resin Preparation[1][2]

-

Transfer to a fritted polypropylene reaction vessel.

-

Swell in DCM (5 mL) for 20 minutes. Drain.

Phase 2: Coupling Cycles (C-Terminus to N-Terminus)

Note: Perform all reactions at room temperature unless noted.

Cycle 1: Loading Fmoc-D-Phe-OH (Position 4)

-

Deprotection: Treat resin with 20% Piperidine/DMF (2 x 5 min).[1][2] Wash with DMF (5 x 5 mL).[1][2]

-

Activation: Dissolve Fmoc-D-Phe-OH (0.4 mmol, 4 eq), Oxyma Pure (0.4 mmol), and DIC (0.4 mmol) in minimal DMF. Pre-activate for 2 minutes.[1][2]

-

Coupling: Add mixture to resin. Shake for 60 minutes.

Cycle 2: Coupling Fmoc-L-Val-OH (Position 3)

-

Deprotection: 20% Piperidine/DMF (2 x 5 min). Wash DMF (5 x).

-

Coupling: React Fmoc-L-Val-OH (4 eq) / DIC / Oxyma. Shake for 60–90 mins.

Cycle 3: Coupling Fmoc-D-Val-OH (Position 2)

-

Deprotection: 20% Piperidine/DMF (2 x 5 min). Wash DMF (5 x).

-

Coupling: React Fmoc-D-Val-OH (4 eq) / DIC / Oxyma. Shake for 60–90 mins.

Cycle 4: Coupling Fmoc-L-Phe-OH (Position 1)

-

Deprotection: 20% Piperidine/DMF (2 x 5 min). Wash DMF (5 x).

-

Coupling: React Fmoc-L-Phe-OH (4 eq) / DIC / Oxyma. Shake for 60 mins.

Phase 3: Finalization

-

Final Deprotection: Remove the N-terminal Fmoc group with 20% Piperidine/DMF.[1][2]

-

Dry: Dry resin under vacuum or nitrogen flow for 2 hours.

Phase 4: Cleavage & Isolation[1][2]

-

Prepare Cleavage Cocktail: TFA (95%) / TIPS (2.5%) / H₂O (2.5%).

-

Add 5 mL cocktail to the dried resin. Shake for 2 hours at room temperature.

-

Filter the resin and collect the filtrate.[2]

-

Precipitation: Add filtrate dropwise into ice-cold Diethyl Ether (40 mL). Centrifuge at 3000 rpm for 5 mins. Decant ether. Repeat wash x2.[1][2][6]

-

Lyophilization: Dissolve pellet in 50% Acetonitrile/Water and freeze-dry.

Quality Control & Validation

Analytical HPLC

-

Column: C18 Reverse Phase (e.g., Phenomenex Jupiter, 5µm, 300Å).[1][2]

-

Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA) over 30 mins.

-

Expectation: Due to the hydrophobic nature (Phe-Val-Val-Phe), Bilaid A1 will elute relatively late in the gradient (approx. 40-55% B).[1][2]

-

Purity Target: >95%.

Mass Spectrometry (ESI-MS)

-

Validation: If [M+H]⁺ = 511.30 (acid form), the Rink Amide cleavage failed or the wrong resin was used.[1][2]

Stereochemical Verification (Advanced)

If biological activity is lower than expected, verify chirality using Marfey’s Analysis .[1][2]

-

Hydrolyze a small peptide sample (6N HCl, 110°C, 24h).

-

Compare LC-MS retention times against standard L- and D- amino acid derivatives.

Scientific Rationale & Troubleshooting

Why Alternating Chirality Matters

Bilaid A1's L-D-L-D structure induces a specific turn conformation that fits the

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Yield | Steric hindrance at Val-Val junction.[1][2] | Double couple Cycle 3 (D-Val). Use 50°C heating. |

| Mass +1 Da (Acid) | Cleavage from Wang resin instead of Rink? | Ensure Rink Amide resin is used.[1][2][7] |

| Incomplete Coupling | Aggregation of hydrophobic sequence.[1][2] | Use Magic Mixture (DCM/DMF/NMP 1:1:1) or add 1% DBU.[1][2] |

| Racemization | Base-catalyzed proton abstraction.[1][2][8] | Switch from HBTU/DIEA to DIC/Oxyma (neutral pH). |

References

-

Dekan, Z., et al. (2019). A tetrapeptide class of biased analgesics from an Australian fungus targets the µ-opioid receptor.[1][2] Proceedings of the National Academy of Sciences (PNAS), 116(44), 22353-22358.[1][2] [1][2]

-

Bioaustralis Fine Chemicals. Bilaid A1 Product Data Sheet.[1][2] (Accessed 2025).[1][2][7][9][10]

-

Cayman Chemical. Bilaid A1 Product Information. Item No. 31243.[1][2]

-

El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup.[1][2] Chemical Reviews, 111(11), 6557-6602.[1][2] (Grounding for DIC/Oxyma selection).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. bioaustralis.com [bioaustralis.com]

- 4. bioaustralis.com [bioaustralis.com]

- 5. bioaustralis.com [bioaustralis.com]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

Application Notes and Protocols for the Handling and Storage Stability of Peptides: A Case Study with Bilaid A1

Introduction: The Criticality of Peptide Integrity in Research

Peptides are invaluable tools in biomedical research and drug development, offering high specificity and potency. However, their inherent biochemical complexity renders them susceptible to degradation, which can compromise experimental results and therapeutic efficacy. This guide provides a comprehensive framework for the handling, storage, and stability assessment of peptides, using the novel peptide "Bilaid A1" as a case study. While specific data for Bilaid A1 is not publicly available, the principles and protocols outlined herein are universally applicable and represent best practices for ensuring the integrity of any peptide reagent.

The stability of a peptide is intrinsically linked to its amino acid sequence and structure.[1] Peptides are prone to various degradation pathways, including oxidation, deamidation, hydrolysis, and aggregation, all of which can be influenced by environmental factors such as temperature, pH, light, and oxygen.[1][2] Therefore, a robust understanding of proper handling and storage procedures is paramount for any researcher working with these sensitive molecules.

I. Pre-Reconstitution Handling and Storage of Lyophilized Bilaid A1

Lyophilized (freeze-dried) peptides are significantly more stable than their reconstituted counterparts. Proper handling from the moment of receipt is crucial to maximize their shelf-life.

Initial Receipt and Inspection

Upon receiving a shipment of lyophilized Bilaid A1, it is essential to inspect the packaging for any signs of damage that could compromise the integrity of the product. The container should be airtight and, if the peptide is light-sensitive, opaque or amber-colored.[3]

Long-Term Storage of Lyophilized Powder

For long-term storage, lyophilized Bilaid A1 should be kept in a desiccated environment at -20°C or -80°C.[3][4] Lower temperatures are generally preferred for maximal stability.[2] It is critical to prevent moisture contamination, as this will significantly decrease the long-term stability of the solid peptide.[5] Storing vials in a container with a desiccant is a recommended practice.

Acclimatization Before Use

Before opening the vial for the first time, it is imperative to allow it to equilibrate to room temperature in a desiccator.[5][6] This prevents the condensation of atmospheric moisture onto the cold peptide powder, which can accelerate degradation.[5][6]

II. Reconstitution of Lyophilized Bilaid A1: A Step-by-Step Protocol

The process of dissolving a lyophilized peptide must be approached with care to ensure complete solubilization without compromising its integrity.

Solvent Selection: A Critical First Step

The choice of solvent depends on the physicochemical properties of the peptide, primarily its amino acid composition and resulting polarity. For a novel peptide like Bilaid A1, a systematic approach is recommended.

-

Start with High-Purity Water: The initial solvent of choice should be sterile, distilled, or deionized water.

-

Incorporate Acids or Bases for Charged Peptides:

-

Basic Peptides: If Bilaid A1 has a net positive charge (rich in Lys, Arg, His), dissolving it in a dilute aqueous solution of a volatile acid like acetic acid (0.1%) can aid solubility.

-

Acidic Peptides: If Bilaid A1 has a net negative charge (rich in Asp, Glu), a dilute aqueous solution of a volatile base such as ammonium hydroxide or ammonium bicarbonate (0.1%) can be used. It is important to note that solutions with a pH greater than 8 should be chilled to minimize degradation.[4]

-

-

Employ Organic Solvents for Hydrophobic Peptides: For highly hydrophobic peptides, organic solvents like acetonitrile, DMSO, or DMF may be necessary. It is advisable to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add it to an aqueous buffer solution with vortexing.

Protocol for Reconstitution

-

Equilibrate: Allow the vial of lyophilized Bilaid A1 to reach room temperature in a desiccator.[5][6]

-

Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.[7]

-

Add Solvent: Carefully add the predetermined appropriate solvent to the vial.[8]

-

Gentle Agitation: Gently swirl or vortex the vial to dissolve the peptide.[7][9] Sonication in a water bath can be used to break up larger particles, but care should be taken to avoid excessive heating.[6]

-

Complete Dissolution: Ensure the peptide is fully dissolved before proceeding. This may take some time.[6]

III. Storage of Reconstituted Bilaid A1 Solutions

Peptide solutions are far less stable than their lyophilized form.[1] Proper storage is critical to maintain their biological activity.

Short-Term Storage

For short-term storage (up to one week), reconstituted Bilaid A1 can be stored at 4°C.[4] However, this is highly dependent on the peptide's sequence, and stability at this temperature should be verified.

Long-Term Storage and Aliquoting

For long-term storage, it is strongly recommended to aliquot the reconstituted Bilaid A1 into single-use volumes and store them at -20°C or -80°C.[1][4][6] This strategy is crucial for several reasons:

-

Minimizes Freeze-Thaw Cycles: Repeated freezing and thawing can degrade peptides.[4]

-

Reduces Contamination Risk: Opening and closing the main stock vial multiple times increases the chance of microbial contamination.

Using sterile buffers at a pH of 5-6 can also enhance the storage life of the peptide solution.[1][4]

IV. Assessing the Stability of Bilaid A1: A Protocol for Quality Control

A stability-indicating analytical method is essential to ensure that the handling and storage procedures are effective. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing peptide purity and degradation.[10]

The Principle of Stability-Indicating Methods

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact peptide in the presence of its potential degradation products, impurities, and excipients.[11] This typically involves subjecting the peptide to stress conditions (forced degradation) to generate these degradation products.[11][12]

Experimental Workflow for Stability Assessment

The following workflow outlines a comprehensive approach to evaluating the stability of Bilaid A1.

Figure 1. Experimental workflow for assessing the stability of Bilaid A1 peptide.

Protocol for RP-HPLC Analysis

-

Column Selection: A C18 column is a common starting point for peptide analysis.[10]

-

Mobile Phase: A typical mobile phase system consists of:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.[10]

-

-

Gradient Elution: A shallow gradient is often optimal for separating peptides and their degradation products.[13] A starting point could be a linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

-

Detection: UV detection at 214 nm and 280 nm is standard for peptides.[10]

-

Data Analysis: The peak area of the intact Bilaid A1 is used to calculate its purity at each time point. The appearance of new peaks indicates degradation.

Interpreting Stability Data

The stability of Bilaid A1 under different conditions can be summarized in a table for easy comparison.

| Storage Condition | Time Point | % Purity of Bilaid A1 (by HPLC) | Observations |

| Lyophilized | |||

| -80°C | 1 year | >99% | No significant degradation |

| -20°C | 1 year | >98% | Minor degradation may be observed |

| 4°C | 1 month | ~95% | Noticeable degradation |

| Room Temperature | 1 week | <90% | Significant degradation |

| Reconstituted in Water | |||

| -80°C (aliquoted) | 3 months | >98% | Minimal degradation |

| -20°C (aliquoted) | 3 months | ~97% | Slight degradation |

| 4°C | 1 week | ~90% | Formation of degradation products |

| Room Temperature | 24 hours | <85% | Rapid degradation |

Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific sequence of Bilaid A1.

V. Common Peptide Degradation Pathways and Mitigation Strategies

Understanding the chemical mechanisms of peptide degradation is key to preventing them.

Oxidation

-

Mechanism: Amino acids such as Methionine (Met), Cysteine (Cys), Tryptophan (Trp), Histidine (His), and Tyrosine (Tyr) are susceptible to oxidation.[2][14] This can be triggered by exposure to atmospheric oxygen, trace metals, or light.[14]

-

Mitigation:

Deamidation

-

Mechanism: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation, particularly at neutral or basic pH, to form Aspartic acid and Glutamic acid, respectively.[2]

-

Mitigation:

Hydrolysis

-

Mechanism: Cleavage of the peptide bond can occur, especially at sites with Aspartic acid (Asp) residues, and is accelerated by extremes in pH and temperature.[2]

-

Mitigation:

Aggregation

-

Mechanism: Peptides can self-associate to form aggregates, which can lead to precipitation and loss of biological activity.[2] This is often influenced by peptide concentration, pH, and ionic strength.[15]

-

Mitigation:

-

Store at appropriate concentrations.

-

Optimize buffer conditions.

-

Conclusion: Ensuring Reproducible Research Through Peptide Integrity

The reliability and reproducibility of experimental data derived from peptide-based assays are directly dependent on the integrity of the peptide itself. By adhering to the principles and protocols outlined in these application notes, researchers can minimize degradation and ensure the consistent performance of valuable peptide reagents like Bilaid A1. It is crucial to remember that these are general guidelines, and the optimal handling and storage conditions for any specific peptide should be validated through systematic stability studies.

References

-

Veeprho. (2020, August 3). Peptides and Probable Degradation Pathways. Retrieved from [Link]

-

NIBSC. (n.d.). Peptide Storage. Retrieved from [Link]

-

BioLongevity Labs. (2025, June 7). Peptide Stability: Guidelines and SOPs for Handling and Storage. Retrieved from [Link]

-

How to Store Peptides | Best Practices for Researchers. (n.d.). Retrieved from [Link]

-

AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

-

Kuo, Y. M., Emmerling, M. R., Woods, A. S., Cotter, R. J., & Roher, A. E. (2003). Identification of Peptides That Specifically Bind Abeta1-40 Amyloid in Vitro and Amyloid Plaques in Alzheimer's Disease Brain Using Phage Display. Biochemical and Biophysical Research Communications, 303(3), 804–809. [Link]

-

Lorenz, F., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(10), 2245–2255. [Link]

-

Frokjaer, S., & Otzen, D. E. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170032. [Link]

-

Zheng, X., & Liu, D. (2019). Amyloid beta: structure, biology and structure-based therapeutic development. Acta Pharmaceutica Sinica B, 9(6), 1203–1216. [Link]

-

Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization | Laboratory Research. Retrieved from [Link]

-

Encyclopedia.pub. (2023, March 29). Instability of Peptide and Possible Causes of Degradation. Retrieved from [Link]

-

International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

-

JPT. (n.d.). How to Reconstitute Peptides. Retrieved from [Link]

-

Lorenz, F., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

-

Lau, J. L., & Dunn, M. K. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics, 14(10), 2216. [Link]

-

Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

-

Jancsó, G., et al. (1998). Beta-amyloid (1-42) peptide impairs blood-brain barrier function after intracarotid infusion in rats. Neuroscience Letters, 253(2), 139–141. [Link]

-

Mant, C. T., & Hodges, R. S. (2006). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–46. [Link]

-

Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. (2025, October 11). Retrieved from [Link]

-

Aviva Systems Biology. (n.d.). Reconstitution & Storage Instructions. Retrieved from [Link]

-

Croft, N. P., et al. (2015). A comprehensive analysis of peptides presented by HLA-A1. Tissue Antigens, 85(5), 371–377. [Link]

-

Lu, L., et al. (2016). Structure of an α-Helical Peptide and Lipopeptide Bound to the Nonclassical Major Histocompatibility Complex (MHC) Class I Molecule CD1d. The Journal of Biological Chemistry, 291(20), 10636–10647. [Link]

Sources

- 1. biolongevitylabs.com [biolongevitylabs.com]

- 2. veeprho.com [veeprho.com]

- 3. jpt.com [jpt.com]

- 4. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]

- 5. NIBSC - Peptide Storage [nibsc.org]

- 6. bachem.com [bachem.com]

- 7. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]

- 8. jpt.com [jpt.com]

- 9. usp.org [usp.org]

- 10. biovera.com.au [biovera.com.au]

- 11. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 12. ijsra.net [ijsra.net]

- 13. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 14. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]

- 15. royalsocietypublishing.org [royalsocietypublishing.org]

Application Note: A Strategic Approach to HPLC Purification of Hydrophobic Tetrapeptides

Introduction: The Challenge of Purifying Hydrophobic Peptides

The purification of synthetic peptides, particularly short, hydrophobic sequences like the tetrapeptide Bilaid A1, presents a unique set of challenges in reversed-phase high-performance liquid chromatography (RP-HPLC). The inherent hydrophobicity of these molecules leads to strong interactions with the stationary phase, often resulting in poor peak shape, low recovery, and irreversible column adsorption.[1][2] Furthermore, their limited solubility in aqueous mobile phases can cause precipitation during analysis, complicating the purification process.[2][3] This application note provides a comprehensive guide to developing a robust and efficient HPLC purification method for hydrophobic tetrapeptides, focusing on a strategic approach to method development, from column selection to gradient optimization.

Foundational Principles: Understanding the Separation Mechanism

RP-HPLC separates molecules based on their hydrophobicity.[4] The stationary phase is nonpolar (e.g., C18, C8, or C4 alkyl chains bonded to silica), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol). Peptides are loaded onto the column in a high-aqueous mobile phase, where they bind to the hydrophobic stationary phase. Elution is achieved by gradually increasing the concentration of the organic solvent in the mobile phase, which disrupts the hydrophobic interactions and allows the peptides to move with the mobile phase.[4] For hydrophobic peptides, the key is to modulate these interactions to achieve retention without causing irreversible binding or poor peak shape.

Strategic Method Development Workflow

A systematic approach to method development is crucial for successfully purifying hydrophobic tetrapeptides. The following workflow outlines the key steps and considerations.

Caption: A systematic workflow for developing an HPLC purification method for hydrophobic tetrapeptides.

Detailed Protocols and Methodologies

Step 1: Column Selection - Balancing Retention and Resolution

The choice of stationary phase is a critical first step. While C18 columns are a common starting point for many peptide separations, their high hydrophobicity can lead to excessive retention and poor recovery of very hydrophobic peptides.[1]

-

Protocol for Column Screening:

-

Prepare a stock solution of the crude tetrapeptide in a suitable organic solvent (e.g., DMSO, DMF, or a high concentration of acetonitrile).

-

Screen the following columns with a generic scouting gradient (e.g., 5-95% Acetonitrile in 30 minutes with 0.1% TFA):

-

C18 (Octadecyl): Provides maximum retention.

-

C8 (Octyl): Offers moderate hydrophobicity and can improve peak shape for highly retained peptides.

-

C4 (Butyl): A good choice for very hydrophobic peptides, reducing the risk of irreversible binding.[1][5]

-

Phenyl: Provides alternative selectivity through π-π interactions with aromatic residues in the peptide.[6]

-

-

Evaluate the chromatograms for peak shape, resolution of the target peptide from impurities, and recovery.

-

Step 2: Mobile Phase and Ion-Pairing Agents - Enhancing Peak Shape and Selectivity

The mobile phase composition, particularly the choice and concentration of the ion-pairing agent, significantly impacts peak shape and selectivity.[1][7]

-

Mobile Phase A (Aqueous): HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).

-

Mobile Phase B (Organic): HPLC-grade Acetonitrile with 0.1% (v/v) TFA.

The Role of Trifluoroacetic Acid (TFA): TFA is the most common ion-pairing agent for peptide purification. It serves two primary functions:

-

Ion Pairing: It forms an ion pair with positively charged residues on the peptide, increasing its overall hydrophobicity and enhancing retention.[1][8]

-

Silanol Masking: It masks the acidic silanol groups on the silica-based stationary phase, which can cause peak tailing through secondary interactions.[1]

-

Protocol for Ion-Pairing Agent Optimization:

-

If peak tailing is observed with 0.1% TFA, consider screening other ion-pairing agents.

-

Prepare mobile phases with alternative ion-pairing agents such as:

-

0.1% Formic Acid: A weaker ion-pairing agent that can be beneficial for mass spectrometry compatibility but may result in broader peaks for some peptides.

-

0.05% Heptafluorobutyric Acid (HFBA): A stronger ion-pairing agent that can increase retention and improve resolution for closely eluting species.[7][9]

-

-

Run the same scouting gradient with each new mobile phase system and compare the chromatograms.

-

Step 3: Gradient Optimization - The Key to High-Resolution Separation

A well-designed gradient is essential for achieving optimal separation of the target peptide from synthesis-related impurities.

-

Protocol for Gradient Optimization:

-

Initial Scouting Gradient: Perform a broad linear gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution point of the tetrapeptide.

-

Focused Gradient: Based on the scouting run, design a shallower gradient around the elution point. For example, if the peptide elutes at 60% B in the scouting run, a new gradient could be 40-70% B over 30 minutes. A good starting point for the gradient slope is 1% B per column volume.

-

Isocratic Hold: For preparative purification, an isocratic hold at the elution concentration can be employed to maximize throughput, though this may require more careful optimization to avoid co-elution of impurities.[10]

-

Step 4: The Influence of Temperature

Elevating the column temperature can be a powerful tool for improving the chromatography of hydrophobic peptides.[1][11]

-

Benefits of Increased Temperature:

-

Improved Solubility: Higher temperatures increase the solubility of hydrophobic peptides in the mobile phase, leading to better peak shape and recovery.[11]

-

Reduced Viscosity: A decrease in mobile phase viscosity lowers system backpressure and improves mass transfer, resulting in sharper peaks.[1]

-

Altered Selectivity: Temperature can affect the selectivity of the separation, potentially resolving peaks that co-elute at ambient temperature.

-

-

Protocol for Temperature Optimization:

-

Start with an ambient temperature run.

-

Increase the column temperature in increments (e.g., 40 °C, 50 °C, 60 °C) and repeat the optimized gradient run.

-

Monitor the chromatograms for improvements in peak shape, resolution, and changes in retention time. Be mindful that excessive temperatures can degrade some peptides.

-

Data Presentation: Summary of Key Parameters

| Parameter | C18 Column | C8 Column | C4 Column | Phenyl Column |

| Retention | High | Medium | Low | Medium |

| Best Suited For | Peptides with moderate hydrophobicity | Hydrophobic peptides | Very hydrophobic peptides | Peptides with aromatic residues |

| Potential Issues | Irreversible binding of very hydrophobic peptides | May not provide enough retention for less hydrophobic peptides | Can be challenging to retain more polar impurities | Selectivity can be unpredictable |

| Mobile Phase Additive | Concentration | Effect on Retention | Peak Shape |

| Trifluoroacetic Acid (TFA) | 0.1% | Strong | Generally good |

| Formic Acid (FA) | 0.1% | Weaker than TFA | May be broader than TFA |

| Heptafluorobutyric Acid (HFBA) | 0.05% | Stronger than TFA | Can improve for some peptides |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Broad or Tailing Peaks | - Secondary interactions with silanols- Poor peptide solubility- Column overload | - Increase TFA concentration or use a stronger ion-pairing agent- Increase column temperature- Reduce sample load |

| Poor Recovery | - Irreversible adsorption to the column- Peptide precipitation | - Switch to a less hydrophobic column (C8 or C4)- Increase the organic solvent concentration in the sample diluent- Increase column temperature |

| Co-eluting Impurities | - Insufficient resolution | - Optimize the gradient slope (make it shallower)- Try a different stationary phase (e.g., Phenyl)- Change the organic modifier (e.g., methanol instead of acetonitrile) |

| Split Peaks | - Peptide conformation issues- On-column degradation | - Increase column temperature- Check the stability of the peptide in the mobile phase |

Conclusion

The successful purification of hydrophobic tetrapeptides like Bilaid A1 via RP-HPLC is an achievable goal through a systematic and well-informed method development strategy. By carefully considering the interplay between the stationary phase, mobile phase composition, gradient profile, and temperature, researchers can overcome the inherent challenges posed by these molecules. This application note provides a robust framework for developing a purification method that delivers high purity and recovery, which is essential for accurate downstream applications in research and drug development.

References

-

Conlon, J. M. (2025). Purification of naturally occurring peptides by reversed-phase HPLC. ResearchGate. Retrieved from [Link]

-

Interchim. (2019, March). Peptides purification development in Reverse Phase. Interchim – Blog. Retrieved from [Link]

-

Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

-

Biotage. (2023, February 2). How to purify hydrophilic peptides - Why won't my peptide stick to my column? Retrieved from [Link]

-

Apostolovic, B., et al. (2014). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central. Retrieved from [Link]

-

Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. PubMed Central. Retrieved from [Link]

-

Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

-

Field, J. K., et al. (2022, December 1). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International. Retrieved from [Link]

-

The Nest Group. (n.d.). Designing Purification Methods for Hydrophobic Peptides. Retrieved from [Link]

-

Chromatography Forum. (2010, July 29). HPLC method for hydrophobic peptide from antibody digest. Retrieved from [Link]

-

Roy, A. (2014, February 10). How can I get a proper HPLC for hydrophobic peptide? ResearchGate. Retrieved from [Link]

-

Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

-

Pore, V. S., et al. (2025). Bile acid hydrazides: Gelation, structural, physical and spectroscopic properties. ResearchGate. Retrieved from [Link]

-

Biotage. (2023, February 6). How to choose an ion pairing agent to improve your peptide purification. Retrieved from [Link]

-

Winkel Pettersson, S., et al. (n.d.). Utilizing displacement effects in RP-HPLC purifications of peptides: Applicability of a general method. Retrieved from [Link]

-

GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

-

Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

-

Palmer, J. (2008, August 6). Reverse-Phase Separation of Proteins, Peptide and Other Biomolecules. Agilent. Retrieved from [Link]

-

Huang, W., et al. (2025). Automated Synthesis and Purification of Hydrophobic Peptides. Methods in Molecular Biology. Retrieved from [Link]

-

Wibel, R., & Knoll, P. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Spectroscopy Online. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nestgrp.com [nestgrp.com]

- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 5. researchgate.net [researchgate.net]

- 6. harvardapparatus.com [harvardapparatus.com]

- 7. biotage.com [biotage.com]

- 8. biotage.com [biotage.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. hplc.eu [hplc.eu]

- 11. waters.com [waters.com]

Troubleshooting & Optimization

Optimizing C-terminal amidation yield in Bilaid A1 synthesis

Optimizing C-terminal Amidation Yield in Bilaid A1 Synthesis

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Bilaid A1 (H-L-Phe-D-Val-L-Val-D-Phe-NH₂). This document is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this potent µ-opioid receptor agonist.[1] The C-terminal amide is a critical functional group for the bioactivity of many peptides, including Bilaid A1, as it often enhances biological activity and stability.[2][]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you overcome common challenges and systematically optimize the yield and purity of your final product.

Section 1: Foundational Knowledge & Strategy Selection

This section addresses the fundamental choices in synthesizing a C-terminally amidated peptide and the rationale behind the recommended strategies.

FAQ: What are the primary synthetic routes to obtain C-terminally amidated Bilaid A1?

There are two primary strategies for synthesizing peptide amides:

-

Direct Cleavage from an Amide-Generating Resin (Recommended): This is the most straightforward and widely used method in solid-phase peptide synthesis (SPPS). The peptide is assembled on a solid support functionalized with a special linker (e.g., Rink Amide, PAL). Upon final cleavage with acid, the linker releases the peptide directly as a C-terminal amide.[4][5] This approach integrates amide formation into the standard SPPS workflow, minimizing post-synthesis manipulations and maximizing yield.

-

Post-Synthesis Solution-Phase Amidation (Alternative/Rescue Strategy): In this method, the peptide is first synthesized on a resin that yields a C-terminal carboxylic acid (e.g., 2-Chlorotrityl chloride resin). After cleavage, the purified peptide acid is then converted to the amide in solution. This involves activating the C-terminal carboxyl group with a coupling reagent and reacting it with an ammonia source.[6] This route is often more challenging due to potential side reactions, difficult purifications, and lower overall yields.[7] It is typically reserved for situations where an amide-generating resin was not used initially.

FAQ: Why is selecting the right solid-phase resin crucial for yield?

The choice of resin is the single most important decision for ensuring a high yield of a peptide amide via SPPS. The linker chemistry dictates the conditions required for cleavage and the nature of the C-terminus of the final product. Using a resin specifically designed for amide synthesis eliminates the need for a separate, often inefficient, solution-phase amidation step.

| Resin Type | Common Name(s) | Cleavage Condition | Key Advantages & Considerations |

| Knorr/Rink Amide | Rink Amide, Rink Amide AM, Rink Amide MBHA | 95% TFA | Highly popular and versatile for Fmoc chemistry.[8][9] Very reliable for a wide range of peptide amides. |

| PAL | Peptide Amide Linker | 95% TFA | Known to yield cleaner crude products, especially for longer or more complex sequences.[10] |

| Sieber Amide | Sieber | 1-5% TFA (Mild) | Allows for the synthesis of fully protected peptide amides that can be used in fragment condensation. Cleavage is under very mild conditions.[10] |

For routine synthesis of Bilaid A1, both Rink Amide and PAL resins are excellent choices. PAL resin may offer a slight advantage in purity for sequences prone to side reactions.[10]

Section 2: Troubleshooting Guide for Solid-Phase Synthesis

This section is formatted as a series of common problems encountered during the SPPS of Bilaid A1, followed by their causes and recommended solutions.

Problem: Low or No Yield of Crude Bilaid A1 After Cleavage and Precipitation

Question: After completing the synthesis and performing the final TFA cleavage, I recovered very little or no peptide precipitate from the cold ether. What went wrong?

Answer: This is a common and frustrating issue that typically points to one of two critical steps: the final cleavage from the resin or the efficiency of the synthesis itself. The following workflow can help diagnose the issue.

Caption: Troubleshooting workflow for low yield of Bilaid A1-NH2.

Detailed Explanation:

-

Incomplete Cleavage: The standard 1.5-2 hour cleavage time may be insufficient. For hydrophobic peptides, extending the cleavage time to 3 or even 4 hours can significantly improve release from the resin.[11][12]

-

Inefficient Precipitation: The peptide may be soluble or form a fine suspension in the ether. Ensure the diethyl ether is ice-cold (-20°C is ideal) and use at least a 10-fold volume excess relative to the TFA solution. After adding the TFA dropwise, allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.[13]

-

Synthesis Failure: Bilaid A1 contains two bulky valine residues. Inefficient coupling at these positions can lead to the formation of deletion sequences (e.g., H-FVF-NH2, H-VVF-NH2), which terminate the chain. This is a common issue in SPPS.[14] To overcome this, monitor coupling reactions with a qualitative test (like the Kaiser test) and perform a second coupling reaction ("double coupling") if the first is incomplete.

Problem: Crude Product Shows Multiple Peaks on HPLC

Question: My crude Bilaid A1 is very impure. How can I identify the source of the side products and improve the purity?

Answer: Impurities in crude peptide product typically arise from two sources: side reactions during the final acid cleavage or incomplete reactions during chain assembly.

-

Cause 1: Incomplete Couplings (Deletion Sequences)

-

Identification: These impurities will appear on a mass spectrum as peaks corresponding to the mass of the target peptide minus one or more amino acid residues.

-

Causality: The bulky side chains of Valine and Phenylalanine can sterically hinder the incoming activated amino acid, leading to incomplete acylation of the N-terminal amine. Peptide aggregation on the resin can also block reactive sites.[14]

-

Solution:

-

Use a more potent coupling reagent: Reagents like HATU or HBTU are generally more effective than DIC/HOBt for hindered couplings.[6]

-

Double Couple: After the initial coupling reaction, drain the vessel and add a fresh solution of activated amino acid and base to drive the reaction to completion.

-

Monitor Reactions: Use the Kaiser test after each coupling step to confirm the absence of free primary amines before proceeding to the next cycle.

-

-

-

Cause 2: Side-Product Formation During Cleavage

-

Identification: These impurities may have masses slightly different from the target peptide or may be isomers that co-elute.

-

Causality: The high concentration of trifluoroacetic acid (TFA) used for cleavage can promote unwanted reactions on amino acid side chains if they are not properly "scavenged". Although Bilaid A1 does not contain highly sensitive residues like Cys, Met, or Trp, scavengers are still essential to quench the reactive carbocations generated from the cleavage of the linker and protecting groups.[15]

-

Solution:

-

Always use a scavenger cocktail: Never use 100% TFA for cleavage.

-

Optimized Cocktail for Bilaid A1: A standard and effective cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) . TIS is a highly effective carbocation scavenger, and water helps prevent dehydration side reactions.[15]

-

-

Section 3: Validated Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis and cleavage of Bilaid A1.

Protocol 1: Optimized Solid-Phase Synthesis of Bilaid A1

This protocol is designed for a 0.1 mmol scale synthesis using Fmoc/tBu chemistry.

1. Resin Selection and Preparation:

- Start with 167 mg of Fmoc-Rink Amide MBHA resin (loading ~0.6 mmol/g).

- Place the resin in a peptide synthesis vessel and swell in dichloromethane (DCM) for 30 minutes, followed by dimethylformamide (DMF) for 30 minutes.

2. Fmoc Deprotection (Performed before each coupling):

- Treat the resin with 5 mL of 20% piperidine in DMF for 3 minutes. Drain.

- Treat the resin again with 5 mL of 20% piperidine in DMF for 10 minutes. Drain.

- Wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling Cycle (Repeat for each amino acid: D-Phe, L-Val, D-Val, L-Phe):

- In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq), HATU (0.4 mmol, 4 eq), and N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) in 3 mL of DMF.

- Pre-activate by letting the mixture stand for 2-3 minutes.

- Add the activated amino acid solution to the deprotected resin.

- Agitate the reaction vessel for 45-60 minutes at room temperature.

- Drain the vessel and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

- (Optional but Recommended): Perform a Kaiser test. If positive (blue beads), repeat the coupling step ("double couple").

4. Final Cleavage and Peptide Isolation:

- After the final L-Phe coupling and subsequent Fmoc deprotection, wash the resin with DMF (5x), DCM (5x), and Methanol (3x).

- Dry the peptide-resin under high vacuum for at least 2 hours.[15]

- Prepare the cleavage cocktail: 9.5 mL TFA, 0.25 mL Water, 0.25 mL Triisopropylsilane (TIS) . Cool it in an ice bath.[11]

- Add the cold cleavage cocktail to the dried resin and stir at room temperature for 3 hours.

- Filter the resin and collect the TFA filtrate into a 50 mL centrifuge tube.

- Wash the resin with an additional 1-2 mL of fresh TFA and combine the filtrates.

- In a separate 50 mL tube, add ~30 mL of ice-cold diethyl ether.

- Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of Bilaid A1 should form.

- Incubate at -20°C for 30 minutes. Centrifuge to pellet the peptide.

- Decant the ether, wash the pellet twice with cold ether, and dry the final white solid under vacuum.

Protocol 2: Solution-Phase Amidation of H-FVVF-OH (Rescue Protocol)

This protocol is for converting the pre-synthesized C-terminal acid form of Bilaid A1 to the amide.

1. Peptide Activation:

- Dissolve the peptide acid (H-FVVF-OH, 1 eq) in a minimal amount of anhydrous DMF.

- Add HATU (1.1 eq) and DIPEA (2.2 eq).

- Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the activated ester.[6]

2. Amidation:

- In a separate flask, prepare a solution of 7N ammonia in methanol or use concentrated ammonium hydroxide (NH₄OH).

- Cool the activated peptide solution in an ice bath.

- Slowly add an excess of the ammonia solution (e.g., 10-20 equivalents) to the activated peptide.

- Allow the reaction to proceed at room temperature, monitoring by HPLC/LC-MS until the starting material is consumed (typically 2-4 hours).

3. Work-up and Purification:

- Quench the reaction by adding water.

- If the peptide precipitates, it can be collected by filtration. Otherwise, remove the organic solvents under reduced pressure.

- The crude product will require purification by reverse-phase HPLC to separate the desired amide from unreacted starting material and side products.

References

-

Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]

- Process for the preparation of c-terminally amidated peptides - Google Patents. (n.d.). Google Patents.

-

Planning a Peptide Synthesis | AAPPTec. (n.d.). AAPPTec. Retrieved February 8, 2024, from [Link]

-

Antimicrobial Peptides in Food Systems: Classification, Mechanism, and Industrial Application - MDPI. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]

-

Development of enzymatic methods for C-terminal amidation of peptides. (n.d.). University of Cambridge. Retrieved February 8, 2024, from [Link]

-

C-terminal amidated peptides: production by the in vitro enzymatic amidation of glycine-extended peptides and the importance of the amide to bioactivity - PubMed. (1994). PubMed. Retrieved February 8, 2024, from [Link]

-

Amidation of Bioactive Peptides: The Structure of the Lyase Domain of the Amidating Enzyme - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]

-

Peptide Synthesis Resins - AAPPTEC. (n.d.). AAPPTEC. Retrieved February 8, 2024, from [Link]

-